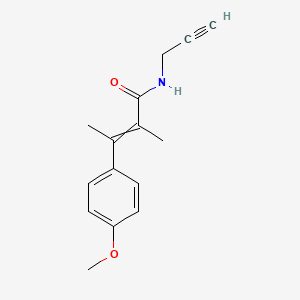
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a prop-2-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with methylmagnesium bromide to form 4-methoxyphenyl-2-methylpropan-2-ol. This intermediate is then subjected to dehydration to yield 3-(4-methoxyphenyl)-2-methylprop-2-en-1-ol. The final step involves the reaction of this intermediate with propargylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the alkyne group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2-methylbut-2-enamide: Lacks the prop-2-yn-1-yl group.
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)butanamide: Has a saturated butanamide backbone instead of the unsaturated but-2-enamide.
Uniqueness
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide is unique due to the presence of both an alkyne group and an unsaturated amide backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
60771-17-7 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2-methyl-N-prop-2-ynylbut-2-enamide |
InChI |
InChI=1S/C15H17NO2/c1-5-10-16-15(17)12(3)11(2)13-6-8-14(18-4)9-7-13/h1,6-9H,10H2,2-4H3,(H,16,17) |
InChI 键 |
GBXRCGSGRROTMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C(=O)NCC#C)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


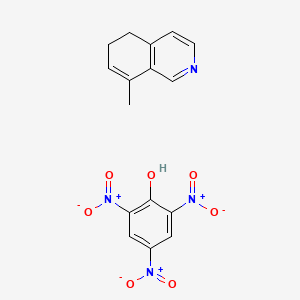
![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
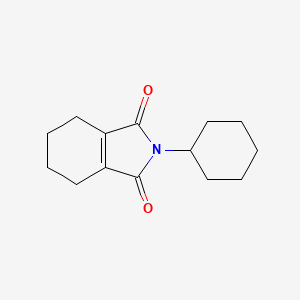
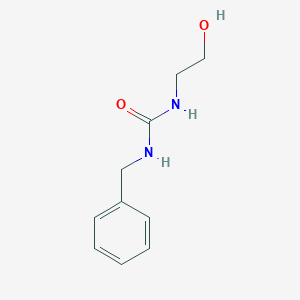
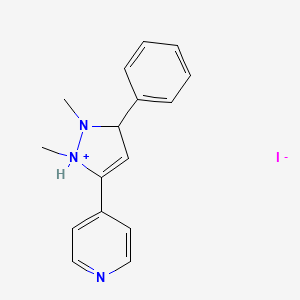
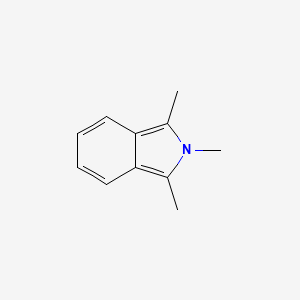
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
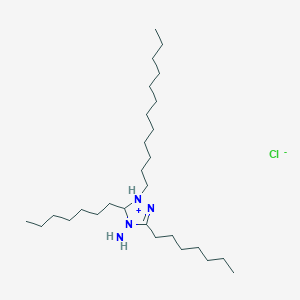
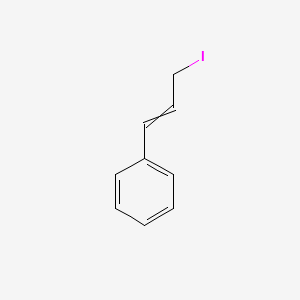
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
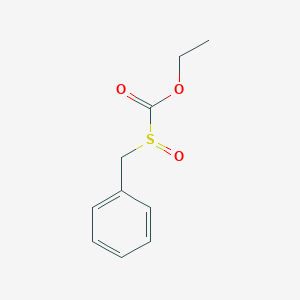
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
